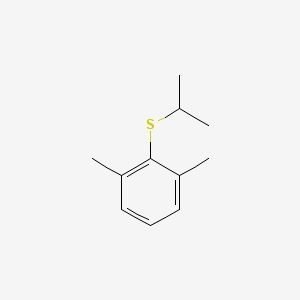
iso-Propyl (2,6-dimethylphenyl) sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-Propyl (2,6-dimethylphenyl) sulfide, commonly known as IPPS, is an organosulfur compound used in a variety of scientific applications. It is a colorless liquid with a pungent odor, and is found naturally in some plant species. IPPS has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
IPPS has been used in a wide range of scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory drugs and antibiotics. It has also been used as an intermediate in the synthesis of other organosulfur compounds. IPPS has been used in the synthesis of polymers and as a catalyst in various organic reactions. In addition, IPPS has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.
Mécanisme D'action
IPPS acts as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. The binding of IPPS to the enzyme is reversible, and the enzyme can be reactivated by the removal of IPPS.
Biochemical and Physiological Effects
IPPS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and cyclooxygenase enzymes. It has also been shown to have anti-inflammatory effects, and to reduce the production of inflammatory mediators. In addition, IPPS has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
IPPS is a relatively easy compound to synthesize and work with in the lab. It has a relatively low boiling point and can be isolated by distillation. However, it is highly volatile and can be easily lost if not handled properly. In addition, it is flammable and can be hazardous if not handled with care.
Orientations Futures
In the future, IPPS may be used in the synthesis of more complex organosulfur compounds. It may also be used to study the structure and function of proteins, as well as to study enzyme kinetics. In addition, it may be used in the development of new drugs and therapeutic agents. Finally, IPPS may be used in the development of new polymers and catalysts for organic reactions.
Méthodes De Synthèse
IPPS can be synthesized from the reaction of 2,6-dimethylphenol and sulfur dichloride in an inert solvent. The reaction is exothermic and can be conducted at room temperature. The reaction is typically carried out in anhydrous conditions, as the presence of water can lead to the formation of sulfuric acid and other by-products. The reaction can be monitored by gas chromatography and the product can be isolated by distillation.
Propriétés
IUPAC Name |
1,3-dimethyl-2-propan-2-ylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-8(2)12-11-9(3)6-5-7-10(11)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZZGTGEYNERHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
iso-Propyl (2,6-dimethylphenyl) sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

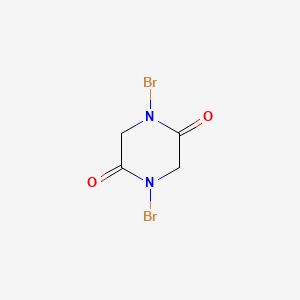
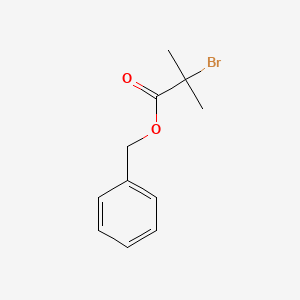
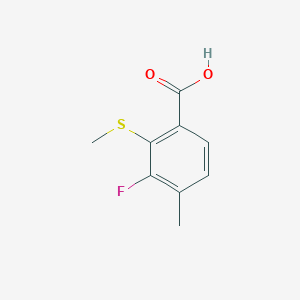
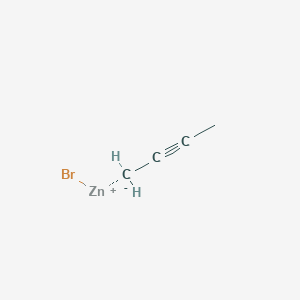
![4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione](/img/structure/B6307698.png)
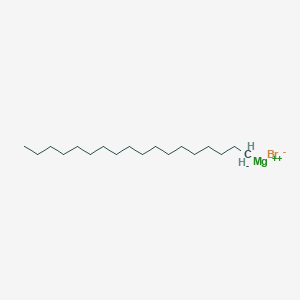

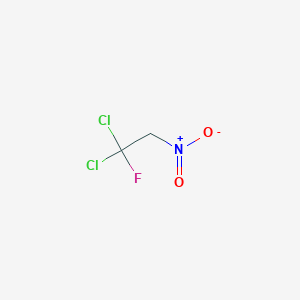


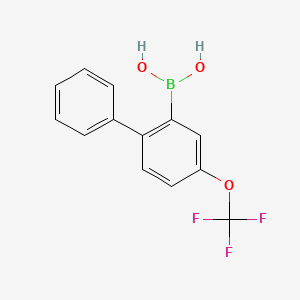
![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)

